One possible approach involves the alkylation of 6-chloropurine with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate []. This reaction would result in the formation of 9-(3-chloropropyl)-6-chloropurine. Subsequent treatment with ammonia under elevated temperature and pressure would replace the chlorine atom at the 6-position with an amino group, yielding the desired 9-(3-Chloropropyl)-9H-purin-6-amine [].
Another potential synthetic route could involve the reaction of adenine with 1-bromo-3-chloropropane under basic conditions to directly yield 9-(3-chloropropyl)-9H-purin-6-amine [].
Substituted purines are known to interact with enzymes like kinases, which are involved in crucial cellular processes like signal transduction and cell cycle regulation [, ]. 9-(3-Chloropropyl)-9H-purin-6-amine, with its unique structural features, could exhibit inhibitory activity against specific kinases, making it a potential target for anti-cancer or anti-inflammatory drug development.
Furthermore, some substituted purines have shown promising activity as adenosine receptor antagonists []. Adenosine receptors play significant roles in the central nervous system, cardiovascular system, and immune system. 9-(3-Chloropropyl)-9H-purin-6-amine could potentially modulate the activity of these receptors, offering therapeutic potential for neurological disorders, cardiovascular diseases, or immune system dysregulation.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7